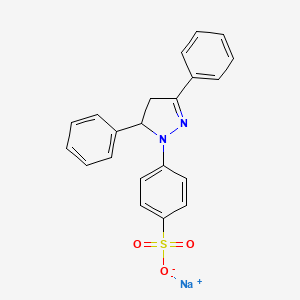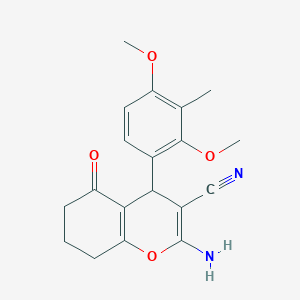
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide, also known as MIPT, is a synthetic tryptophan derivative that has gained significant attention in scientific research due to its unique properties. MIPT has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Wirkmechanismus
The mechanism of action of N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide is not fully understood, but it is believed to act as an agonist for the serotonin 5-HT2A receptor and the sigma-1 receptor. By binding to these receptors, this compound can modulate various cellular processes, leading to its biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including changes in behavior, cognition, and perception. It has also been shown to modulate the release of neurotransmitters, including serotonin, dopamine, and norepinephrine. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a range of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide in lab experiments is its ability to modulate various biological processes, making it a valuable tool for investigating a range of physiological and behavioral processes. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide, including investigating its potential therapeutic applications, exploring its mechanism of action, and developing more efficient synthesis methods. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential toxicity.
Conclusion
In conclusion, this compound is a valuable tool for investigating various biological processes due to its unique properties. It has been shown to exhibit a range of biochemical and physiological effects, making it a potential therapeutic agent for a range of diseases. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. The most commonly used method involves the solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a solid support. This method allows for the efficient synthesis of this compound with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(isobutoxycarbonyl)-N-(2-methoxyphenyl)tryptophanamide has been extensively used in scientific research due to its ability to modulate various biological processes. It has been shown to act as an agonist for the serotonin 5-HT2A receptor, which is involved in a range of physiological and behavioral processes. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling and protein folding.
Eigenschaften
IUPAC Name |
2-methylpropyl N-[3-(1H-indol-3-yl)-1-(2-methoxyanilino)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)14-30-23(28)26-20(12-16-13-24-18-9-5-4-8-17(16)18)22(27)25-19-10-6-7-11-21(19)29-3/h4-11,13,15,20,24H,12,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQBJKSHOVLCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B4997428.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(4-hydroxyphenyl)benzamide](/img/structure/B4997450.png)
![N-(2-phenylethyl)-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4997456.png)


![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4997486.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-nitrophenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4997492.png)
![2-methoxy-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4997500.png)


![4-(2,4-dichlorophenyl)-2-[(2-methyl-2-propen-1-yl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4997520.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4997526.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4997533.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(1H-indol-2-ylmethyl)propanamide](/img/structure/B4997544.png)